molecular formula C20H17ClN2O4 B2682729 Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 946283-88-1

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2682729
CAS No.: 946283-88-1
M. Wt: 384.82
InChI Key: DGYQIPPPTRGIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, which include this compound, have a wide spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , which could suggest a multi-target mode of action.

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to various biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Biological Activity

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C20H17ClN2O4
  • Molecular Weight : 384.82 g/mol
  • IUPAC Name : Ethyl 4-[[2-[5-(4-chlorophenyl)-1,2-isoxazol-3-yl]acetyl]amino]benzoate

The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated a dose-dependent response, with lower MIC values indicating higher potency against these pathogens. The presence of the chlorophenyl group in the structure is believed to enhance its interaction with bacterial cell membranes, leading to increased antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. The compound was tested against various cancer cell lines:

Cell Line IC50 (µM)
Human Leukemia Cells (CEM)0.13 ± 0.06
Ehrlich’s Ascites Carcinoma (EAC)0.25 ± 0.05
Dalton’s Lymphoma Ascites (DLA)0.30 ± 0.04

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer models, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced rat paw edema model. The results indicated a percentage inhibition of inflammation comparable to standard anti-inflammatory drugs:

Treatment Inhibition (%)
Ethyl Compound48%
Indomethacin (Standard)50%

These findings support the hypothesis that the compound may inhibit cyclooxygenase enzymes, thereby reducing inflammatory responses .

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Membrane Interaction : Its isoxazole structure facilitates interaction with cellular membranes, enhancing its antimicrobial effects.
  • DNA Binding : Similar compounds have shown the ability to bind DNA, which could contribute to its anticancer properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study published in MDPI highlighted the synthesis of various isoxazole derivatives and their biological evaluations, noting that modifications to the isoxazole moiety significantly influenced activity profiles against microbial and cancerous cells .
  • Another research effort focused on conjugating isoxazole derivatives with amino acids, which resulted in enhanced cytotoxicity against leukemia cells, indicating potential for therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQIPPPTRGIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.